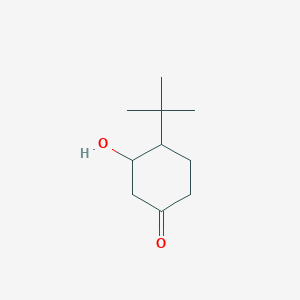

4-Tert-butyl-3-hydroxycyclohexan-1-one

Description

Historical Context and Significance in Organic Synthesis

Substituted cyclohexanones, including derivatives of 4-tert-butylcyclohexanone (B146137), have long been instrumental in the advancement of organic synthesis. researchgate.netnih.gov The rigid, chair-like conformation of the cyclohexane (B81311) ring, heavily influenced by its substituents, allows for predictable control over the stereochemical outcome of reactions. The introduction of the bulky tert-butyl group, in particular, has been a classic strategy in conformational analysis since the mid-20th century. This group effectively "locks" the cyclohexane ring into a specific chair conformation, with the tert-butyl group overwhelmingly favoring the equatorial position to minimize steric strain. libretexts.orglibretexts.org

The significance of 4-Tert-butyl-3-hydroxycyclohexan-1-one in organic synthesis stems from its utility as a chiral building block and a model system. The presence of three distinct functional features—a ketone, a hydroxyl group, and a conformation-locking tert-butyl group—makes it a versatile starting material for the synthesis of more complex molecules. Optically active substituted cycloalkenones are crucial precursors in the synthesis of natural products and pharmaceutically active molecules. mdpi.com The development of methods for the stereoselective synthesis of such cyclohexanone (B45756) skeletons is of considerable interest as they form the core structure in many important compounds. beilstein-journals.org

Structural Features and Unique Chemical Environment of this compound

The chemical behavior of this compound is dictated by its distinct structural features. The cyclohexane ring predominantly adopts a chair conformation, which is the most stable arrangement for six-membered rings.

Key Structural Elements:

Cyclohexanone Core: The carbonyl group (C=O) at the C-1 position introduces planarity and serves as a key reactive site for nucleophilic addition.

Tert-butyl Group: Located at C-4, this bulky group acts as a conformational anchor. Due to its large size, it strongly prefers the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. libretexts.orglibretexts.org This preference effectively prevents ring flipping, leading to a conformationally rigid system.

Hydroxyl Group: The hydroxyl (-OH) group at the C-3 position can exist in either an axial or equatorial orientation relative to the plane of the ring, giving rise to cis and trans diastereomers. The relative stereochemistry between the hydroxyl group and the tert-butyl group significantly influences the molecule's stability and reactivity.

The interplay of these groups creates a unique chemical environment. The fixed conformation allows for precise spatial control in chemical reactions. For instance, the reduction of the ketone can lead to different diastereomeric alcohols depending on whether the reagent attacks from the more sterically hindered or less hindered face of the carbonyl group.

| Feature | Position | Significance |

|---|---|---|

| Ketone (C=O) | C-1 | Reactive site for nucleophilic addition; influences ring conformation. |

| Hydroxyl (-OH) | C-3 | Introduces stereochemistry (cis/trans); can be axial or equatorial. |

| Tert-butyl | C-4 | Conformational lock; overwhelmingly prefers the equatorial position. |

Overview of Research Domains in Substituted Cyclohexanone Chemistry

The chemistry of substituted cyclohexanones is a broad and active area of research, driven by their importance as synthetic intermediates. nih.gov Research in this field can be categorized into several key domains:

Asymmetric Synthesis: A primary focus is the development of methods to synthesize enantiomerically pure cyclohexanones. This includes the use of chiral auxiliaries, asymmetric catalysis, and enzymatic transformations to control the stereochemistry of newly formed chiral centers. mdpi.comrsc.org

Methodology Development: Researchers are continuously exploring novel reactions and strategies for the synthesis and functionalization of the cyclohexanone ring. This includes tandem reactions, cascade cyclizations, and the use of organocatalysts or photoredox catalysts to construct the ring system efficiently. nih.govchemistryresearches.ir

Natural Product Synthesis: Substituted cyclohexanones are core components of numerous biologically active natural products. beilstein-journals.org A significant portion of research is dedicated to the total synthesis of these complex molecules, where the stereocontrolled construction of the cyclohexanone motif is often a critical step.

Medicinal Chemistry: The cyclohexanone scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in FDA-approved drugs. nih.gov Research focuses on synthesizing novel cyclohexanone derivatives and evaluating their biological activities, such as antibacterial or anticancer properties. researchgate.netnih.govresearchgate.net

Challenges and Opportunities in the Study of Substituted Cyclohexanones

Despite decades of research, the study of substituted cyclohexanones continues to present both challenges and opportunities.

Challenges:

Stereocontrol: Achieving complete and predictable control over the stereochemistry of multiple substituents on a cyclohexane ring remains a significant hurdle. nih.gov The synthesis of specific diastereomers, particularly those that are thermodynamically less stable (e.g., with bulky groups in axial positions), requires sophisticated kinetic control strategies. researchgate.net

Functional Group Compatibility: The development of synthetic methods that tolerate a wide range of functional groups is an ongoing challenge. This is particularly important for the synthesis of complex, polyfunctional molecules.

Conformational Complexity: While models like the one presented by 4-tert-butylcyclohexanone are well-understood, more complex substitution patterns can lead to mixtures of conformers or even adoption of non-chair conformations like twist-boats, complicating reactivity and analysis. upenn.eduualberta.ca

Opportunities:

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

4-tert-butyl-3-hydroxycyclohexan-1-one |

InChI |

InChI=1S/C10H18O2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h8-9,12H,4-6H2,1-3H3 |

InChI Key |

PWJVLZVXBUMZRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(=O)CC1O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 4-Tert-butyl-3-hydroxycyclohexan-1-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials.

Disconnection Strategies for Key Functional Groups

The primary functional groups in this compound are the ketone and the β-hydroxyl group. The key bond for disconnection is the C-C bond alpha-beta to the carbonyl group, a strategy informed by the aldol (B89426) reaction. This disconnection reveals a synthon corresponding to an enolate of 4-tert-butylcyclohexanone (B146137) and a formaldehyde (B43269) synthon.

Another viable disconnection strategy involves functional group interconversion (FGI). The hydroxyl group can be envisioned as arising from the reduction of a dicarbonyl precursor or the oxidation of an alkene.

Identification of Accessible Synthetic Precursors

Based on the disconnection strategies, several accessible synthetic precursors can be identified. The most prominent precursor is 4-tert-butylcyclohexanone . This starting material is readily available and can be synthesized from 4-tert-butylphenol (B1678320) through hydrogenation to 4-tert-butylcyclohexanol, followed by oxidation.

Another potential precursor is 4-tert-butylcyclohexenone . This α,β-unsaturated ketone could be a precursor in a synthesis involving conjugate addition and subsequent introduction of the hydroxyl group.

Direct Synthesis Approaches to this compound

Direct synthesis approaches aim to introduce the hydroxyl group onto a pre-existing 4-tert-butylcyclohexanone framework.

Oxidation Reactions for Selective Hydroxyl Group Introduction

While the direct oxidation of the C-H bond at the 3-position of 4-tert-butylcyclohexanone is challenging, selective oxidation of a precursor like 4-tert-butylcyclohexene (B1265666) can be a viable route. The choice of oxidizing agent and reaction conditions is crucial to achieve the desired regioselectivity and stereoselectivity.

Alpha-Hydroxylation Methodologies

A more common and controlled method for introducing the hydroxyl group at the 3-position (alpha to the carbonyl) is through the α-hydroxylation of 4-tert-butylcyclohexanone. This typically involves the formation of an enolate followed by reaction with an electrophilic oxygen source. Several methodologies have been developed for this transformation.

One notable method is the use of molybdenum peroxide complexes, such as the Vedejs reagent (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide), MoOPH). This reagent has been successfully employed for the α-hydroxylation of ketone enolates.

Another powerful set of reagents for α-hydroxylation are oxaziridines, particularly those developed by Franklin Davis. Chiral Davis oxaziridines can be used for the asymmetric α-hydroxylation of ketones, providing access to enantioenriched β-hydroxy ketones.

| Reagent/Method | Description | Typical Conditions |

| MoOPH | Oxidation of the ketone enolate with an electrophilic molybdenum peroxide complex. | 1. Base (e.g., LDA) to form the enolate. 2. Reaction with MoOPH at low temperature. |

| Davis Oxaziridines | Oxidation of the ketone enolate with an N-sulfonyloxaziridine. Chiral versions allow for asymmetric synthesis. | 1. Base (e.g., KHMDS) to form the enolate. 2. Reaction with the oxaziridine. |

Multi-step Convergent and Linear Syntheses

While direct approaches are often more atom-economical, multi-step syntheses, both linear and convergent, provide greater flexibility and control over the final product's stereochemistry.

A potential linear synthesis could start from 4-tert-butylphenol. Hydrogenation to 4-tert-butylcyclohexanol, followed by oxidation, yields 4-tert-butylcyclohexanone. Subsequent α-hydroxylation, as described in section 2.2.2, would complete the synthesis of this compound.

A convergent approach might involve the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to form a cyclohexenone ring. jk-sci.comwikipedia.orguitm.edu.my This could be used to construct a substituted cyclohexenone precursor, which could then be further functionalized to introduce the hydroxyl group at the desired position. For instance, the reaction of a suitable diketone with methyl vinyl ketone can lead to a bicyclic system that, after several steps, could yield the target molecule.

Below is a table summarizing a potential linear synthetic sequence:

| Step | Reaction | Starting Material | Reagents | Product |

| 1 | Hydrogenation | 4-tert-butylphenol | H₂, Catalyst (e.g., Rh/C) | 4-tert-butylcyclohexanol |

| 2 | Oxidation | 4-tert-butylcyclohexanol | Oxidizing agent (e.g., PCC, Swern) | 4-tert-butylcyclohexanone |

| 3 | α-Hydroxylation | 4-tert-butylcyclohexanone | Base (e.g., LDA), Electrophilic oxygen source (e.g., MoOPH) | This compound |

Strategies Utilizing Precursors (e.g., 4-tert-butylcyclohexanone)

A common and direct approach to this compound involves the α-hydroxylation of the readily available precursor, 4-tert-butylcyclohexanone. This transformation is typically achieved by first converting the ketone into its corresponding enolate, followed by reaction with an electrophilic oxygen source.

The formation of the enolate can be controlled to yield either the kinetic or thermodynamic product, which can influence the regioselectivity of the subsequent hydroxylation. Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures favor the formation of the kinetic enolate, while weaker bases and higher temperatures can lead to the more stable thermodynamic enolate.

Once the enolate is formed, it can be reacted with various electrophilic oxygenating agents to introduce the hydroxyl group at the C3 position. A widely used reagent for this purpose is the Vedejs reagent, oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH). This reagent delivers an oxygen atom to the enolate, affording the desired β-hydroxy ketone after workup. Other methods for α-hydroxylation include the use of molecular oxygen in the presence of a suitable catalyst or the use of peroxy acids. The choice of conditions can influence the yield and diastereoselectivity of the reaction.

Table 1: Reagents for α-Hydroxylation of 4-tert-butylcyclohexanone Enolate

| Reagent | Description |

| MoOPH | A molybdenum-based oxidizing agent effective for the α-hydroxylation of ketone enolates. |

| Molecular Oxygen (O2) | Can be used with a catalyst to introduce a hydroxyl group at the α-position. |

| Peroxy Acids (e.g., m-CPBA) | Can also be employed for the oxidation of enolates to α-hydroxy ketones. |

Sequential Functional Group Interconversions

The synthesis of this compound can also be accomplished through a series of sequential functional group interconversions starting from different precursors. These multi-step syntheses offer flexibility in introducing the required functionalities and controlling the stereochemistry.

One possible route could begin with the reduction of 4-tert-butylcyclohexanone to 4-tert-butylcyclohexanol, which exists as a mixture of cis and trans diastereomers. orgsyn.org Separation of these isomers, followed by a regioselective oxidation of the C3 position, could potentially yield the target molecule. However, achieving such regioselectivity can be challenging.

Alternatively, a synthesis could commence from a cyclohexene (B86901) derivative. For instance, the epoxidation of 4-tert-butylcyclohexene would yield an epoxide, which could then be opened under acidic or basic conditions. Subsequent oxidation of the resulting diol at the appropriate position would furnish the desired keto-alcohol. The stereochemical outcome of the epoxidation and ring-opening steps would be crucial in determining the final diastereomer of the product.

Another strategy involves the Diels-Alder reaction to construct the cyclohexene ring with the necessary substituents or precursors to the functional groups. This approach allows for the introduction of stereocenters in a controlled manner during the ring-forming step. Subsequent transformations would then be required to install the ketone and hydroxyl functionalities at the correct positions.

Stereoselective and Asymmetric Synthesis

The presence of two stereocenters in this compound (at C3 and C4) necessitates the use of stereoselective synthetic methods to obtain specific stereoisomers.

Enantioselective Approaches for Chiral Centers

To obtain enantiomerically pure this compound, asymmetric synthesis methodologies are employed. One powerful strategy is the use of chiral catalysts or auxiliaries to induce enantioselectivity in a key bond-forming step.

For instance, proline-catalyzed asymmetric aldol reactions are well-established for the synthesis of chiral β-hydroxy ketones. nih.govmdpi.comresearchgate.net In a hypothetical application to this target, a prochiral ketone could be reacted with a suitable aldehyde in the presence of L- or D-proline to generate a chiral β-hydroxy ketone intermediate, which could then be further elaborated to the final product. The enantioselectivity of such reactions is often high, providing access to either enantiomer of the target molecule by selecting the appropriate proline enantiomer.

Another approach involves the asymmetric dihydroxylation of a suitable alkene precursor, such as 4-tert-butylcyclohexene, using the Sharpless asymmetric dihydroxylation reaction. wikipedia.orgorganic-chemistry.orgresearchgate.netharvard.edusynarchive.com This reaction utilizes a chiral ligand to direct the dihydroxylation to one face of the double bond, producing a chiral diol with high enantiomeric excess. Subsequent selective oxidation of one of the hydroxyl groups would then yield the desired chiral keto-alcohol.

Diastereoselective Control in Cyclohexanone (B45756) Systems

Controlling the relative stereochemistry between the hydroxyl group at C3 and the tert-butyl group at C4 is crucial for obtaining the desired diastereomer (cis or trans) of this compound. The bulky tert-butyl group typically occupies an equatorial position, which significantly influences the conformation of the cyclohexanone ring and the stereochemical outcome of subsequent reactions. odinity.comgoogle.comchemeducator.orgscribd.comtamu.edu

During the α-hydroxylation of 4-tert-butylcyclohexanone enolate, the approach of the electrophilic oxygen source can be directed by the steric hindrance of the tert-butyl group, leading to a preference for one diastereomer over the other. The choice of reagents and reaction conditions can be optimized to maximize this diastereoselectivity.

In syntheses involving the reduction of a diketone precursor, such as 4-tert-butylcyclohexane-1,3-dione, the stereoselectivity of the reduction of one carbonyl group can be influenced by the existing stereocenter at C4. The use of sterically demanding reducing agents can enhance the diastereoselectivity of the hydride attack, favoring the formation of one diastereomer of the resulting keto-alcohol.

Biocatalytic Methods in Chiral Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. nih.gov Enzymes such as lipases and reductases can be employed for the preparation of enantiomerically enriched this compound. d-nb.infounipa.itnih.govmdpi.commdpi.com

Lipase-mediated resolution is a common technique for separating enantiomers of a racemic mixture. d-nb.infounipa.itnih.govmdpi.commdpi.com In the context of the target molecule, a racemic mixture of this compound could be subjected to acylation catalyzed by a lipase. The enzyme would selectively acylate one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomerically enriched alcohol from the acylated product.

Enoate reductase-catalyzed reductions provide a powerful tool for the asymmetric synthesis of chiral ketones and alcohols. osti.govresearchgate.netacs.orgharvard.edu A suitable precursor, such as 4-tert-butylcyclohex-2-en-1-one, could be subjected to an asymmetric reduction catalyzed by an enoate reductase. This would stereoselectively reduce the carbon-carbon double bond, potentially leading to a chiral saturated ketone which could then be hydroxylated. Alternatively, some reductases can also reduce the carbonyl group, offering a direct route to the chiral alcohol.

Table 2: Biocatalytic Methods for Chiral Synthesis

| Biocatalytic Method | Description | Application Example |

| Lipase-mediated kinetic resolution | Separation of a racemic mixture of the target alcohol by selective acylation of one enantiomer. | Racemic this compound + Acyl donor --(Lipase)--> Enantioenriched alcohol + Enantioenriched ester |

| Enoate Reductase-catalyzed reduction | Asymmetric reduction of an unsaturated precursor to generate a chiral intermediate. | 4-tert-butylcyclohex-2-en-1-one --(Enoate Reductase, NADPH)--> Chiral 4-tert-butylcyclohexanone |

Protecting Group Strategies in Synthetic Pathways

In the synthesis of polyfunctional molecules like this compound, protecting groups are often essential to mask the reactivity of certain functional groups while transformations are carried out on other parts of the molecule. pressbooks.pubkhanacademy.orgwikipedia.orglibretexts.org

For instance, if a synthetic route involves a Grignard reaction or another strongly nucleophilic/basic step, the acidic hydroxyl group and the electrophilic ketone would both need to be protected to prevent undesired side reactions. The hydroxyl group can be protected as a silyl (B83357) ether (e.g., TBDMS or TIPS ether), which is stable to many reaction conditions but can be easily removed with a fluoride (B91410) source. wikipedia.org

The ketone functionality can be protected as an acetal, typically by reacting it with a diol such as ethylene (B1197577) glycol in the presence of an acid catalyst. pressbooks.pubkhanacademy.orglibretexts.org Acetals are stable to basic and nucleophilic reagents but are readily hydrolyzed back to the ketone under acidic conditions. pressbooks.pubkhanacademy.orglibretexts.org

A synthetic strategy might therefore involve the protection of the ketone in 4-tert-butylcyclohexanone as an acetal, followed by α-hydroxylation. The resulting hydroxyl group could then be protected, for example, as a silyl ether. After performing the desired transformations on another part of the molecule, the protecting groups can be selectively removed in a specific order to reveal the final target molecule, this compound. The choice of protecting groups and the sequence of their introduction and removal are critical for the success of the synthesis.

Carbonyl Group Protection and Deprotection (e.g., Acetals/Ketals)

The ketone functional group in this compound is susceptible to attack by nucleophiles and can be reduced by various hydride reagents. To perform reactions elsewhere in the molecule, such as on the hydroxyl group, it is often necessary to protect the carbonyl. libretexts.org Acetals and ketals are excellent protecting groups for aldehydes and ketones because they are stable in neutral to strongly basic and reductive environments. libretexts.orgchem-station.com

Protection Strategy

The protection of a ketone as a ketal is typically achieved by reacting the carbonyl compound with a diol, such as ethylene glycol or 1,3-propanediol, in the presence of an acid catalyst. organic-chemistry.org Common catalysts include p-toluenesulfonic acid (TsOH) or camphor (B46023) sulfonic acid. organic-chemistry.orgnih.gov The reaction is reversible, so water must be removed from the reaction mixture, often using a Dean-Stark apparatus, to drive the equilibrium towards the formation of the ketal. organic-chemistry.orgmdpi.com This converts the carbonyl group of this compound into a five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) cyclic ketal, which is inert to many reagents that would typically react with a ketone. chem-station.comlibretexts.org

Deprotection Strategy

Deprotection of the ketal to regenerate the carbonyl group is generally accomplished by acid-catalyzed hydrolysis. acs.orgrsc.org Treating the ketal with aqueous acid (e.g., dilute HCl or H₂SO₄) shifts the equilibrium back towards the ketone and the diol. rsc.org This process is often carried out in a mixture of an organic solvent like acetone (B3395972) or THF and water. organic-chemistry.org The mild conditions required for ketal hydrolysis make it a highly useful deprotection strategy, although care must be taken if other acid-labile groups are present in the molecule. acs.org Other methods for deprotection under neutral conditions, for example using iodine in acetone, have also been developed to avoid the incompatibility issues of aqueous acid hydrolysis. acs.org

Table 2: Carbonyl Group Protection and Deprotection using Acetals/Ketals

| Step | Reagents & Conditions | Protected Functional Group |

|---|---|---|

| Protection | Ethylene glycol, p-Toluenesulfonic acid (TsOH), Toluene (with Dean-Stark apparatus) | 8-tert-butyl-7-hydroxy-1,4-dioxaspiro[4.5]decane |

| Deprotection | Aqueous Hydrochloric Acid (HCl), Acetone/Water | 4-tert-butyl-3-hydroxycyclohexan-1-one |

| Deprotection | Iodine (catalytic), Acetone | 4-tert-butyl-3-hydroxycyclohexan-1-one |

Mechanistic Investigations of Chemical Transformations

Reaction Mechanisms Involving the Carbonyl Group

The carbonyl group at the C-1 position is a primary site for a variety of chemical reactions, most notably nucleophilic additions and reactions involving the adjacent α-carbons via enolate intermediates.

Nucleophilic addition to the carbonyl group of 4-tert-butyl-3-hydroxycyclohexan-1-one is highly dependent on the trajectory of the incoming nucleophile. The reduction of the analogous compound, 4-tert-butylcyclohexanone (B146137), with hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) has been extensively studied and provides a strong model for understanding these stereochemical outcomes.

In this system, the two faces of the carbonyl group are diastereotopic. Attack of a nucleophile can occur from either the axial or the equatorial face of the ring.

Axial Attack: The nucleophile approaches from the top face of the chair conformer, parallel to the axial hydrogens at C-3 and C-5. This leads to the formation of an equatorial alcohol.

Equatorial Attack: The nucleophile approaches from the side, along the plane of the ring. This pathway is generally more sterically hindered due to interactions with the equatorial hydrogens and leads to an axial alcohol.

For small, unhindered nucleophiles like the borohydride ion, axial attack is generally favored, leading to the thermodynamically more stable equatorial alcohol. This preference is attributed to a more favorable transition state that avoids steric hindrance from the axial hydrogens at C-3 and C-5. Conversely, bulky reducing agents, such as L-Selectride, favor equatorial approach to yield the axial alcohol as the major product. rsc.org

In this compound, the existing hydroxyl group at C-3 significantly influences this selectivity. The stereochemistry of this hydroxyl group (i.e., whether it is cis or trans to the tert-butyl group) will either enhance or diminish the steric hindrance for axial or equatorial attack. For instance, an axial hydroxyl group at C-3 would further hinder the axial approach of a nucleophile, potentially increasing the proportion of the product arising from equatorial attack.

| Reducing Agent | Primary Attack Trajectory | Major Product Stereoisomer (in 4-tert-butylcyclohexanone reduction) |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Axial | trans-4-tert-Butylcyclohexanol (Equatorial OH) |

| L-Selectride | Equatorial | cis-4-tert-Butylcyclohexanol (Axial OH) |

The carbonyl group activates the α-protons at the C-2 and C-6 positions, allowing for the formation of an enolate ion in the presence of a base. Due to the C-3 hydroxyl group, the two α-positions are not equivalent. Deprotonation at C-2 is generally favored over C-6. This regioselectivity arises from the inductive electron-withdrawing effect of the C-3 hydroxyl group, which increases the acidity of the C-2 protons.

Once formed, the C-2 enolate can react with various electrophiles, such as alkyl halides. Mechanistic studies on the alkylation of the enolate of 4-tert-butylcyclohexanone have shown a strong preference for axial attack of the electrophile. This is because the transition state for axial alkylation allows the cyclohexane (B81311) ring to maintain a chair-like conformation, whereas equatorial alkylation forces the ring into a higher-energy twist-boat conformation. Therefore, the alkylation of the enolate of this compound is predicted to yield predominantly the product with an axial alkyl group at the C-2 position.

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group at the C-3 position can undergo oxidation, substitution, and elimination reactions.

The secondary alcohol at C-3 can be oxidized to a carbonyl group using various oxidizing agents, such as those based on chromium (e.g., PCC, Jones reagent) or hypochlorite. This reaction would yield 4-tert-butylcyclohexane-1,3-dione. The regioselectivity is unambiguous as there is only one hydroxyl group to be oxidized. The stereochemistry at C-4 is unaffected by this transformation. The rate of oxidation can be influenced by the stereochemistry of the hydroxyl group; axial alcohols are often oxidized faster than equatorial alcohols due to the relief of steric strain in the transition state.

The hydroxyl group is a poor leaving group (as hydroxide, OH⁻), but it can be converted into a good leaving group, such as water (H₂O) under acidic conditions or a sulfonate ester (e.g., tosylate).

Substitution: Once protonated under acidic conditions, the hydroxyl group can depart as a water molecule, forming a secondary carbocation at C-3. This carbocation can then be attacked by a nucleophile. Such Sₙ1 reactions are likely to produce a mixture of stereoisomers. Alternatively, the hydroxyl group can be converted to a tosylate, which can then be displaced by a strong nucleophile in an Sₙ2 reaction, which proceeds with inversion of stereochemistry at the C-3 position.

Elimination: As a β-hydroxy ketone, this compound can undergo dehydration (elimination of water) to form an α,β-unsaturated ketone. This reaction can be catalyzed by either acid or base. youtube.comlibretexts.org

Acid-Catalyzed Dehydration: Under acidic conditions, the reaction proceeds via an E1 mechanism. The hydroxyl group is protonated, leaves as water to form a carbocation at C-3, and a proton is then removed from an adjacent carbon (C-2) to form the conjugated double bond. jove.com

Base-Catalyzed Dehydration: In the presence of a base, an enolate is formed by removing a proton from the α-carbon (C-2). The enolate then expels the hydroxide ion from the β-carbon (C-3) in an E1cB-like mechanism to form the α,β-unsaturated product, 4-tert-butylcyclohex-2-en-1-one. youtube.com This pathway is facilitated by the stability of the resulting conjugated system.

Rearrangement Reactions

Carbocation intermediates, such as the one formed at C-3 during acid-catalyzed substitution or elimination reactions, can potentially undergo rearrangement to form a more stable carbocation. Plausible rearrangements for the C-3 carbocation of this compound include:

Hydride Shift: A hydrogen atom with its bonding electrons can migrate from an adjacent carbon (C-2 or C-4) to the C-3 carbocation. A 1,2-hydride shift from C-4 would result in a tertiary carbocation, which is more stable. This rearranged carbocation could then lead to different substitution or elimination products.

Wagner-Meerwein Rearrangement: While less common, a 1,2-alkyl shift could theoretically occur. However, the migration of the bulky tert-butyl group is generally not favored. More complex skeletal rearrangements could be possible under harsh reaction conditions.

These rearrangement pathways compete with direct substitution and elimination, and the predominant pathway depends on the specific reaction conditions and the stability of the various intermediates and products.

Baeyer-Villiger Oxidation Pathways

The Baeyer-Villiger oxidation transforms ketones into esters, or in the case of cyclic ketones, lactones, through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically carried out with peroxyacids (like m-CPBA) or peroxides. wikipedia.orgorganic-chemistry.org The mechanism commences with the protonation of the carbonyl oxygen, enhancing its electrophilicity, followed by the nucleophilic attack of the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgrsc.org The rate-determining step involves the migration of one of the α-carbon substituents to the adjacent oxygen of the peroxide group, leading to the formation of the lactone and a carboxylic acid byproduct. wikipedia.org

A key aspect of this reaction is its regioselectivity, which is dictated by the migratory aptitude of the groups attached to the carbonyl carbon. libretexts.orgorganic-chemistry.org The generally accepted order of migratory aptitude is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orglscollege.ac.in This preference is attributed to the ability of the migrating group to stabilize a partial positive charge in the transition state of the migration step. lscollege.ac.inyoutube.com

For this compound, there are two potential migration pathways: migration of the C2 carbon (a secondary alkyl group bearing a hydroxyl substituent) or migration of the C6 carbon (a secondary alkyl group). The presence of the electron-withdrawing hydroxyl group at the C3 position (which is attached to the potentially migrating C2) would decrease the migratory aptitude of the C2 carbon. lscollege.ac.in Electron-withdrawing groups generally diminish the ability of a substituent to stabilize the partial positive charge that develops during migration. lscollege.ac.in Consequently, the migration of the unsubstituted C6 carbon is favored, leading to the formation of 6-(tert-butyl)-5-hydroxyoxepan-2-one.

Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Relative Migratory Ability |

|---|---|

| Tertiary alkyl | Highest |

| Cyclohexyl / Secondary alkyl | High |

| Phenyl | Medium |

| Primary alkyl | Low |

Other Skeletal Rearrangements

Beyond oxidation, this compound and its derivatives can undergo various skeletal rearrangements, often promoted by acidic or basic conditions. One such relevant transformation for α-halo ketone derivatives is the Favorskii rearrangement. This reaction involves the treatment of an α-halo ketone with a base (like an alkoxide) to yield a ring-contracted carboxylic acid derivative, such as an ester. wikipedia.orgddugu.ac.in

The mechanism is believed to proceed through the formation of an enolate on the side of the ketone opposite the halogen. wikipedia.org This enolate then undergoes intramolecular cyclization to form a highly strained cyclopropanone intermediate. youtube.com Subsequent nucleophilic attack by the base (e.g., methoxide) opens the cyclopropanone ring to form the most stable carbanion, which is then protonated to yield the final ring-contracted product. wikipedia.org For a derivative like 2-chloro-4-tert-butyl-3-hydroxycyclohexan-1-one, this rearrangement would lead to a substituted cyclopentanecarboxylic acid derivative.

Another potential rearrangement for β-hydroxy ketones is an acid-catalyzed dehydration followed by skeletal rearrangement, though specific examples for this substrate are not extensively documented. A related transformation is the semipinacol rearrangement, which has been observed in the acid-catalyzed ring expansion of 4-(1-hydroxycyclobutyl)-1,2,3-triazoles, suggesting that similar carbocation-mediated rearrangements could be possible under specific conditions. rsc.org

Hydrogenation and Reduction Mechanisms

Diastereoselectivity of Hydride Reductions (e.g., Sodium Borohydride, L-Selectride)

The reduction of the carbonyl group in this compound to a secondary alcohol is highly influenced by the steric bulk of the hydride reagent. The large tert-butyl group effectively "locks" the cyclohexane ring into a chair conformation where this bulky group occupies an equatorial position to minimize steric strain. wpmucdn.comchemistry-online.com This conformational rigidity leads to two non-equivalent faces of the carbonyl group for nucleophilic attack: the axial face and the equatorial face.

Sodium Borohydride (NaBH₄): Sodium borohydride is considered a "small" hydride reagent. tamu.edu Its attack on the carbonyl carbon is primarily governed by minimizing steric hindrance during its approach. Axial attack is sterically less hindered than equatorial attack, which would encounter steric repulsion from the axial hydrogens at the C3 and C5 positions. Therefore, NaBH₄ preferentially attacks from the axial face, pushing the newly formed hydroxyl group into the equatorial position. odinity.comnih.gov This pathway leads to the thermodynamically more stable product. odinity.com

L-Selectride (Lithium tri-sec-butylborohydride): In contrast, L-Selectride is a very bulky hydride reagent. wpmucdn.comwikipedia.org Its large size makes an axial approach to the carbonyl carbon sterically prohibitive due to severe 1,3-diaxial interactions. nih.gov Consequently, L-Selectride is forced to attack from the more open equatorial face. tamu.eduodinity.com This equatorial attack results in the formation of an alcohol with the hydroxyl group in the axial position, which is the kinetically favored, though thermodynamically less stable, product. odinity.com

The presence of the 3-hydroxy group can also influence the stereoselectivity through hydrogen bonding or by altering the electronic properties of the carbonyl group, but the dominant factor remains the steric hindrance dictated by the hydride reagent's size and the locked conformation of the ring.

Table 2: Stereoselectivity of Hydride Reduction of 4-tert-butylcyclohexanone Derivatives

| Hydride Reagent | Primary Attack Trajectory | Major Product (OH position) | Thermodynamic/Kinetic Control |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Axial | Equatorial | Thermodynamic |

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation of ketones to alcohols typically occurs on the surface of a heterogeneous catalyst, such as palladium (Pd), platinum (Pt), or rhodium (Rh). researchgate.netyoutube.com The mechanism involves the adsorption of both the hydrogen gas and the ketone onto the metal surface. The H-H bond of the hydrogen molecule is cleaved, and the individual hydrogen atoms are added across the carbonyl double bond. youtube.com

For substituted cyclohexanones, the stereochemical outcome depends on how the molecule adsorbs onto the catalyst surface. The molecule will tend to adsorb on its less hindered face. In the case of this compound, the bulky tert-butyl group will orient away from the catalyst surface. This favors the adsorption of the ketone via its more accessible face, leading to the addition of hydrogen from that side. This generally results in the formation of the thermodynamically more stable alcohol, where the new hydroxyl group is in the equatorial position (syn-addition of both hydrogens).

The choice of catalyst and support can significantly influence the selectivity. For instance, rhodium-based catalysts have been shown to produce high yields of the cis-isomer (axial OH) in the hydrogenation of 4-tert-butylcyclohexanone under specific conditions. google.com

Influence of Solvent and Catalyst on Reaction Pathways and Stereoselectivity

The solvent and catalyst are critical variables that can dictate both the reaction pathway and the stereochemical outcome of transformations involving this compound.

Solvent Effects: In hydride reductions, the solvent can influence the reactivity and selectivity of the reducing agent. Protic solvents like ethanol can solvate the borohydride reagent and the ketone, affecting the transition state energies. vu.nlresearchgate.net Computational studies on related halocyclohexanones have shown that including both implicit and explicit solvent molecules in theoretical models is crucial to accurately predict the stereochemical outcome, highlighting the solvent's active role in the reaction mechanism. vu.nlresearchgate.net The polarity of the solvent can also affect the conformational equilibrium of the substrate, although this is less of a factor for a conformationally locked system like a 4-tert-butyl substituted ring.

Catalyst Effects: The choice of catalyst is paramount in both Baeyer-Villiger oxidations and catalytic hydrogenations.

Baeyer-Villiger Oxidation: While peroxyacids are common, Lewis acids can be used to catalyze the reaction with greener oxidants like hydrogen peroxide. organic-chemistry.org The nature of the Lewis acid can affect reaction rates and, in the case of chiral catalysts, can induce enantioselectivity in the oxidation of prochiral ketones. rsc.orgnih.gov

Catalytic Hydrogenation: The choice of metal and support has a profound impact on activity and selectivity. For example, in the hydrogenation of cyclohexanone (B45756), Pt-Sn alloy catalysts showed different activation energies and reaction orders compared to a pure Pt(111) surface. princeton.edu The selectivity between hydrogenation of the ketone to an alcohol versus dehydration or other side reactions is also highly dependent on the catalyst and temperature. princeton.edu Furthermore, certain catalyst systems, such as rhodium on an alumina support in the presence of HBF₄, have been specifically designed to favor the formation of the cis-alcohol in the hydrogenation of 4-tert-butylcyclohexanone. google.com In homogeneous catalysis, the ligands on a metal center, as in Wilkinson's catalyst, can tune the selectivity, for instance, by reducing less sterically hindered double bonds preferentially. youtube.com

Advanced Spectroscopic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-tert-butyl-3-hydroxycyclohexan-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete assignment of its complex structure.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. In this compound, the large tert-butyl group effectively locks the cyclohexane (B81311) ring into a chair conformation, reducing conformational flexibility and simplifying the spectrum. This results in distinct signals for the axial and equatorial protons.

The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons adjacent to the carbonyl group (at C2) and the hydroxyl-bearing carbon (at C3) are expected to be deshielded and appear at a lower field. The proton on the hydroxyl-bearing carbon (H3) is of particular diagnostic importance. Its coupling constant (J-value) with adjacent protons (at C2 and C4) provides critical information about the dihedral angles between them, which in turn defines the stereochemistry (cis or trans relationship between the hydroxyl and tert-butyl groups).

Table 1: Predicted ¹H NMR Data for this compound This table is based on general principles and data from analogous structures, as specific experimental data for this exact compound is not readily available in public literature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -C(CH₃)₃ | ~0.9 - 1.1 | s (singlet) | - |

| H2 (axial) | ~2.2 - 2.5 | dd (doublet of doublets) | J2ax,2eq, J2ax,3 |

| H2 (equatorial) | ~2.0 - 2.3 | dd (doublet of doublets) | J2eq,2ax, J2eq,3 |

| H3 | ~3.5 - 4.2 | m (multiplet) | J3,2, J3,4 |

| H4 | ~1.8 - 2.1 | m (multiplet) | J4,3, J4,5 |

| H5 (axial) | ~1.3 - 1.6 | m (multiplet) | J5ax,5eq, J5ax,4, J5ax,6ax |

| H5 (equatorial) | ~1.9 - 2.2 | m (multiplet) | J5eq,5ax, J5eq,4, J5eq,6eq |

| H6 (axial) | ~2.1 - 2.4 | m (multiplet) | J6ax,6eq, J6ax,5ax |

| H6 (equatorial) | ~2.3 - 2.6 | m (multiplet) | J6eq,6ax, J6eq,5eq |

| -OH | Variable | br s (broad singlet) | - |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.

For this compound, the carbonyl carbon (C1) is highly deshielded and appears significantly downfield (~210 ppm). The carbons attached to the electron-withdrawing hydroxyl group (C3) and the bulky tert-butyl group (C4) also have characteristic chemical shifts. The quaternary carbon and the methyl carbons of the tert-butyl group are readily identifiable.

Table 2: Predicted ¹³C NMR Data for this compound This table is based on general principles and data from analogous structures, as specific experimental data for this exact compound is not readily available in public literature.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | ~208 - 212 |

| C2 | ~48 - 52 |

| C3 (CH-OH) | ~70 - 75 |

| C4 | ~45 - 50 |

| C5 | ~25 - 30 |

| C6 | ~40 - 45 |

| -C (CH₃)₃ | ~32 - 35 |

| -C(C H₃)₃ | ~27 - 29 |

Two-dimensional NMR techniques are essential for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is used to trace the proton connectivity throughout the cyclohexane ring, confirming the sequence of CH and CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for identifying quaternary carbons (like the carbonyl and the tert-butyl quaternary carbon) and for piecing together different fragments of the molecule. For instance, correlations from the tert-butyl protons to C3, C4, and C5 would confirm the position of this bulky group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly powerful for determining stereochemistry. For example, in a cis isomer, a NOESY correlation would be expected between the proton at C3 and the proton at C4, if they are on the same face of the ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to molecular vibrations. For this compound, the key functional groups are the ketone (C=O) and the alcohol (O-H).

O-H Stretch : The hydroxyl group gives rise to a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. The exact position and shape of this band can provide clues about the extent and nature of the hydrogen bonding in the sample.

C=O Stretch : The carbonyl group of the ketone produces a strong, sharp absorption band typically in the range of 1705-1725 cm⁻¹. The position can be influenced by ring strain and conjugation, though neither is a major factor in this saturated six-membered ring.

C-H Stretch : Absorptions for C-H stretching from the cyclohexane ring and the tert-butyl group are expected just below 3000 cm⁻¹.

C-O Stretch : The stretching vibration of the carbon-oxygen single bond of the alcohol appears in the fingerprint region, typically around 1050-1150 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Ketone (C=O) | C=O Stretch | 1705 - 1725 | Strong, Sharp |

| Alcohol (C-O) | C-O Stretch | 1050 - 1150 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₀H₁₈O₂, giving a molecular weight of approximately 170.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 170. The fragmentation pattern would be characteristic of a cyclic hydroxyketone. Key fragmentation pathways would likely include:

Loss of the tert-butyl group : A very common fragmentation for molecules containing this group is the loss of a tert-butyl radical (•C(CH₃)₃), leading to a prominent peak at M-57 (m/z = 113).

Alpha-cleavage : Cleavage of the bonds adjacent to the carbonyl group is a typical fragmentation for ketones.

Dehydration : Loss of a water molecule (H₂O) from the molecular ion is a characteristic fragmentation for alcohols, which would result in a peak at M-18 (m/z = 152).

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile samples, while Electrospray Ionization (ESI-MS) is a softer ionization technique that often results in a more prominent molecular ion peak, useful for confirming the molecular weight.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography determines the precise three-dimensional arrangement of atoms and molecules in the solid state (a crystal). This technique can provide definitive proof of the compound's connectivity and, crucially, its absolute and relative stereochemistry.

For this compound, a single-crystal X-ray diffraction study would yield:

Unambiguous confirmation of the chair conformation of the cyclohexane ring.

Precise bond lengths, bond angles, and torsion angles.

The exact stereochemical relationship (cis or trans) between the tert-butyl group at C4 and the hydroxyl group at C3.

Detailed information on intermolecular interactions in the crystal lattice, such as the hydrogen bonding network involving the hydroxyl and carbonyl groups of adjacent molecules.

This solid-state structural data is the gold standard for molecular structure determination and serves as a benchmark for comparison with computational models and solution-state conformations inferred from NMR data.

Chiroptical Methods for Enantiomeric Purity Assessment (e.g., Optical Rotation, Electronic Circular Dichroism (ECD))

The enantiomers of a chiral compound are non-superimposable mirror images of each other that exhibit identical physical properties, such as boiling point, melting point, and solubility in achiral solvents. However, they can be distinguished by their interaction with plane-polarized light. This phenomenon forms the basis of chiroptical methods for assessing enantiomeric purity.

Optical Rotation

Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. A polarimeter is used to measure this rotation. Enantiomers will rotate the plane of polarized light to an equal extent but in opposite directions. The enantiomer that rotates the light to the right (clockwise) is termed dextrorotatory (+), while the one that rotates it to the left (counter-clockwise) is termed levorotatory (-).

The specific rotation, [α], is a standardized measure of the optical rotation of a compound and is calculated using the observed rotation (α), the concentration of the solution (c), and the path length of the sample tube (l).

Despite a thorough search of scientific literature and chemical databases, specific experimental or calculated optical rotation values for the enantiomers of this compound could not be located.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum is a plot of this difference, expressed as molar circular dichroism (Δε) or ellipticity (θ), as a function of wavelength.

ECD is a powerful tool for determining the absolute configuration and conformation of chiral molecules in solution. The spectrum is highly sensitive to the spatial arrangement of atoms, and enantiomers produce mirror-image ECD spectra. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned.

Similar to optical rotation data, specific experimental or computationally predicted ECD spectra for the enantiomers of this compound are not available in the reviewed literature.

The following table provides a hypothetical representation of the type of data that would be presented if it were available for the enantiomers of this compound.

| Chiroptical Property | (+)-Enantiomer | (-)-Enantiomer |

| Specific Rotation [α]D | Data not available | Data not available |

| ECD λmax (nm) | Data not available | Data not available |

| Molar Ellipticity [θ] | Data not available | Data not available |

In the absence of specific data for this compound, the principles of these techniques remain fundamental for the stereochemical analysis of this and other chiral compounds. The acquisition of such data through synthesis, separation of the enantiomers, and subsequent chiroptical analysis would be a valuable contribution to the chemical literature.

Computational Chemistry Approaches

Quantum Mechanical (QM) Calculations

Quantum mechanical methods are based on solving the Schrödinger equation and provide a fundamental description of a molecule's electronic structure. These calculations are essential for obtaining accurate geometric parameters, energies, and electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for geometry optimization and the analysis of electronic properties. For a molecule like 4-tert-butyl-3-hydroxycyclohexan-1-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine the lowest-energy three-dimensional structure. researcher.life This process involves adjusting the molecule's bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found.

Once the geometry is optimized, DFT can be used to analyze various electronic properties. eurjchem.comresearchgate.net Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. eurjchem.comresearchgate.net Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Representative DFT-Calculated Parameters for Cis/Trans Isomers of this compound (Note: This data is illustrative of typical DFT output.)

| Parameter | cis-Isomer (Equatorial-Axial) | trans-Isomer (Equatorial-Equatorial) |

| Relative Energy (kcal/mol) | +2.8 | 0.0 |

| C=O Bond Length (Å) | 1.215 | 1.214 |

| C-O (hydroxyl) Bond Length (Å) | 1.428 | 1.425 |

| O-H Bond Length (Å) | 0.965 | 0.966 |

| C1-C2-C3-C4 Dihedral Angle (°) | -54.8 | -55.2 |

| HOMO-LUMO Gap (eV) | 5.1 | 5.3 |

Ab Initio Methods for High-Accuracy Energy and Structure Calculations

Ab initio (Latin for "from the beginning") methods are another class of quantum calculations that solve the Schrödinger equation without relying on empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy. While more computationally demanding than DFT, they are often used as benchmarks for high-accuracy energy and structural calculations.

For this compound, ab initio methods are particularly useful for precisely calculating the energy differences between its various stereoisomers and conformers. For instance, these calculations can accurately determine the relative stability of the cis and trans diastereomers, where the substituents (tert-butyl and hydroxyl groups) are on the same or opposite sides of the cyclohexane (B81311) ring, respectively. High-level ab initio calculations can provide conformational energies with a high degree of confidence, helping to resolve subtle energetic differences that govern the equilibrium populations of different molecular shapes. researchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, their computational cost limits their application to relatively small systems or short timescales. Molecular mechanics and molecular dynamics offer a way to study larger systems and dynamic processes by using classical physics approximations.

Molecular Mechanics (MM) treats molecules as a collection of atoms connected by springs, using a set of parameters known as a force field to calculate the potential energy. This approach is computationally efficient, making it ideal for exploring the vast conformational space of flexible molecules like substituted cyclohexanes.

For this compound, the cyclohexane ring can exist in various conformations, most notably the stable chair form and the more flexible boat or twist-boat forms. upenn.eduupenn.edu The large tert-butyl group acts as a "conformational anchor," strongly preferring the equatorial position to avoid steric clashes (1,3-diaxial interactions) with axial hydrogens on the ring. ualberta.ca An MM-based conformational search can systematically generate and minimize the energy of all possible conformers (e.g., chair, boat) for both the cis and trans isomers, identifying the global minimum energy structure and the relative energies of other stable conformers. upenn.eduresearchgate.net

Table 2: Illustrative Relative Conformational Energies from Molecular Mechanics (Note: Energies are relative to the most stable conformer.)

| Isomer | Ring Conformation | tert-Butyl Position | Hydroxyl Position | Relative Energy (kcal/mol) |

| trans | Chair | Equatorial | Equatorial | 0.0 (Most Stable) |

| cis | Chair | Equatorial | Axial | +2.5 |

| trans | Twist-Boat | - | - | +5.8 |

| cis | Twist-Boat | - | - | +6.2 |

| trans | Chair | Axial | Axial | >+10.0 (Highly Unfavorable) |

Predicting Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations extend the principles of MM by solving Newton's equations of motion for the atoms in a system over time. This provides a dynamic picture of the molecule's behavior, including its vibrations, rotations, and conformational transitions. An MD simulation of this compound, typically in a simulated solvent environment, can reveal how the molecule flexes and how its functional groups interact with their surroundings.

MD is particularly useful for studying the stability of intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules or other solute molecules. By simulating the system for nanoseconds or longer, researchers can observe the formation and breaking of these bonds, providing insight into the molecule's solvation properties and its behavior in a condensed phase. The stability of a ligand-protein complex, for instance, can be confirmed through MD simulations by monitoring deviations in the molecular structure over time. researcher.life

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy barrier.

For this compound, a potential reaction for study is the reduction of its ketone group to a secondary alcohol. Using DFT, one could model the approach of a reducing agent (e.g., a hydride) to the carbonyl carbon. The calculation would involve locating the geometry of the transition state for the hydride transfer. The energy difference between the reactants and this transition state provides the activation energy, a key factor determining the reaction rate. Such studies can also clarify the stereochemical outcome of the reaction, explaining why one product isomer might be formed preferentially over another. Computational approaches allow for a step-by-step delineation of the reaction pathway, examining the energetics and structural changes throughout the chemical conversion. smu.edu These methods can reveal whether a reaction proceeds through a concerted mechanism or involves discrete intermediates. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts by GIAO-DFT)

Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction of various molecular properties, including spectroscopic parameters. Among the array of computational methods, the Gauge-Including Atomic Orbital (GIAO) method, rooted in Density Functional Theory (DFT), has emerged as a particularly robust and widely used approach for the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov This method allows for the theoretical prediction of ¹H and ¹³C NMR spectra, which can be invaluable for the structural elucidation and conformational analysis of complex organic molecules.

The GIAO-DFT methodology involves calculating the isotropic magnetic shielding tensors of nuclei within a molecule. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the choice of the functional and the basis set used in the calculations. nih.gov For molecules with conformational flexibility, such as substituted cyclohexanones, it is often necessary to calculate the NMR parameters for each stable conformer and then determine a Boltzmann-weighted average of the chemical shifts to obtain a theoretical spectrum that can be compared with experimental data. researchgate.net

In the context of this compound, GIAO-DFT calculations would be instrumental in distinguishing between the cis and trans diastereomers. The spatial orientation of the hydroxyl and tert-butyl groups in these isomers leads to distinct electronic environments for the various protons and carbon atoms in the cyclohexane ring. These differences are expected to manifest as noticeable variations in their predicted ¹H and ¹³C NMR chemical shifts.

For instance, a computational study on cis-1,4-di-tert-butylcyclohexane utilized GIAO calculations to assign the ¹³C NMR signals to its chair and twist-boat conformations, demonstrating the utility of this method in analyzing complex conformational equilibria. nih.gov Similar approaches could theoretically provide detailed insights into the preferred conformations of the cis and trans isomers of this compound and how the orientations of the substituents influence the magnetic shielding of the ring nuclei.

However, a thorough review of the scientific literature reveals a notable absence of published research specifically detailing the GIAO-DFT prediction of ¹H and ¹³C NMR chemical shifts for either the cis or trans isomers of this compound. While the methodology is well-established and has been applied to a wide range of organic compounds, including other substituted cyclohexanones, specific data tables and detailed research findings for this particular compound are not currently available in published studies. researchgate.net Therefore, while the principles of the GIAO-DFT method are directly applicable, the specific predicted spectroscopic parameters for this compound remain a subject for future computational investigation.

Applications As a Synthetic Intermediate and Precursor to Derivatives

Utilization of 4-Tert-butyl-3-hydroxycyclohexan-1-one in Complex Molecule Synthesis

The structural features of this compound, particularly the fixed chair conformation imparted by the bulky tert-butyl group, make it an important precursor. While direct, multi-step syntheses of complex natural products starting from this specific hydroxyketone are specialized, its parent compound, 4-tert-butylcyclohexanone (B146137), is widely used to generate complex derivatives with significant biological activity. These syntheses illustrate the utility of the 4-tert-butylcyclohexane scaffold.

For instance, 4-tert-butylcyclohexanone is a key starting material for creating intricate spirocyclic compounds. One such example is the synthesis of 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one, a bromolactone derivative. researchgate.netnih.gov This transformation involves a multi-step sequence that fundamentally alters the original cyclohexane (B81311) ring system, demonstrating its role as a scaffold for building complex heterocyclic structures. researchgate.net This resulting spiro-lactone has been evaluated for its biological properties, including antibacterial and insecticidal activities. nih.gov The presence of a hydroxyl group, as in this compound, provides an additional handle for introducing further complexity or directing the stereochemical outcome of subsequent reactions.

Synthesis of Analogues and Derivatives for Chemical Research

The dual functionality of this compound allows for selective modification at the hydroxyl group, the carbonyl group, or the ring itself, leading to a diverse library of analogues for research purposes.

The secondary alcohol of this compound can undergo typical reactions of hydroxyl groups. These modifications are crucial for creating derivatives with altered polarity, reactivity, or biological interactions. Common transformations include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) or with alcohols under acidic conditions to form ethers.

Oxidation: Conversion of the secondary alcohol to a ketone, which would yield 4-tert-butylcyclohexane-1,3-dione. This requires careful selection of reagents to avoid side reactions at the existing carbonyl.

Protection: The hydroxyl group can be protected with common protecting groups like silyl (B83357) ethers (e.g., TBDMS) or acetals to allow for selective chemistry at the carbonyl position.

The carbonyl group is a primary site for derivatization, enabling carbon-carbon bond formation and the introduction of new functional groups. Many of these strategies are well-documented for the parent compound, 4-tert-butylcyclohexanone.

Reduction: The reduction of the ketone is a foundational reaction, yielding 4-tert-butylcyclohexane-1,3-diol. The choice of reducing agent significantly influences the stereochemistry of the resulting hydroxyl group. Mild reductants like sodium borohydride (NaBH₄) and more sterically hindered, reactive agents like lithium aluminum hydride (LiAlH₄) or L-Selectride can be used to control the diastereomeric ratio of the product. tamu.edu

Condensation Reactions: Aldol-type condensation reactions with aldehydes or other ketones can occur at the α-positions to the carbonyl group. For example, 4-tert-butylcyclohexanone reacts with benzaldehyde in the presence of a base to form 2,6-bis-(benzylidene)-4-(tert-butyl)cyclohexanone. researchgate.net

Wittig and Related Reactions: The carbonyl can be converted into an alkene via the Wittig reaction or the Horner-Wadsworth-Emmons reaction. This has been demonstrated in the synthesis of ethyl (4-tert-butylcyclohexylidene)acetate from 4-tert-butylcyclohexanone. researchgate.net

Bioamination: Amine transaminases can be used to convert the carbonyl group into an amino group, providing access to chiral cyclohexylamines. 4-tert-butylcyclohexanone has been used as a model substrate for such biocatalytic transformations. researchgate.net

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Diol (Alcohol) | tamu.edu |

| Aldol (B89426) Condensation | Benzaldehyde, Base | α,β-Unsaturated Ketone | researchgate.net |

| Wittig Reaction | Phosphonium Ylide | Alkene | researchgate.net |

| Bioamination | Amine Transaminase (ATA) | Amine | researchgate.net |

The cyclohexane framework can be modified to create different ring structures, such as spirocycles or bicyclic systems. A notable example starting from the parent ketone is the synthesis of 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one. researchgate.net This synthesis proceeds through a series of steps that build a new lactone ring attached at the original carbonyl carbon, fundamentally altering the core structure. Such modifications are key to developing novel chemical entities with unique three-dimensional shapes and properties. researchgate.netnih.gov

Role in the Development and Validation of New Synthetic Methodologies

4-tert-butylcyclohexanone, the precursor to the title compound, is a cornerstone model substrate in physical organic chemistry and methodology development. Its utility stems from the conformational locking effect of the large tert-butyl group, which forces the ring into a stable chair conformation with the t-butyl group in the equatorial position. This removes conformational ambiguity and allows for a clear study of steric and electronic effects on reaction outcomes.

A classic application is in the study of nucleophilic addition to carbonyls. The reduction of 4-tert-butylcyclohexanone with various hydride reagents is a textbook experiment to demonstrate stereoselectivity. tamu.edu Attack of a small nucleophile like borohydride preferentially occurs from the axial direction to avoid steric hindrance, leading to the equatorial alcohol (trans isomer). nih.gov Conversely, bulky reducing agents like L-Selectride attack from the less hindered equatorial face, yielding the axial alcohol (cis isomer). tamu.edu This predictable behavior makes it an excellent substrate for testing the selectivity of new reducing agents or catalytic systems. tamu.edugoogle.com

| Reducing Agent | Major Product | Direction of Nucleophilic Attack | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | trans-4-tert-butylcyclohexanol (Equatorial OH) | Axial | nih.gov |

| L-Selectride | cis-4-tert-butylcyclohexanol (Axial OH) | Equatorial | tamu.edu |

Similarly, it is used as a model for developing other reactions, such as catalytic dehydrogenation to form cyclohexenones and bioamination reactions. researchgate.netorganic-chemistry.org The clear, analyzable outcomes of reactions on this substrate provide a reliable benchmark for evaluating the efficiency, selectivity, and scope of new synthetic methods.

Green Chemistry Considerations in the Synthesis and Application of the Compound

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and derivatization of cyclohexanones are areas where these principles can be applied effectively. Key considerations include the use of catalysts, alternative solvents, and improving atom economy.

The industrial synthesis of the precursor, 4-tert-butylcyclohexanol, often starts from 4-tert-butylphenol (B1678320), which is hydrogenated. quora.com Green approaches focus on using highly efficient and recyclable catalysts for this hydrogenation to minimize waste and energy consumption. google.com The subsequent oxidation of the alcohol to the ketone is another area for green innovation, moving away from stoichiometric chromium-based oxidants towards catalytic methods that use cleaner oxidants like molecular oxygen or hydrogen peroxide.

In the application and derivatization of these compounds, green methodologies include:

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones reduces waste. semanticscholar.org This is relevant for hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

Solvent Choice: Replacing hazardous volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions, is a major goal. researchgate.netresearchgate.net

One-Pot Procedures: Designing reaction sequences where multiple steps are carried out in the same reactor without isolating intermediates (a "one-pot" process) saves on solvents, energy, and reduces waste generation. researchgate.net

These environmentally benign synthetic concepts are beneficial for the large-scale production and diverse application of substituted cyclohexanones and their derivatives. researchgate.net

Future Research Directions

Development of Novel and More Efficient Stereoselective Synthetic Routes

The synthesis of specific stereoisomers of 4-tert-butyl-3-hydroxycyclohexan-1-one is crucial for various applications. While classical methods for the reduction of the corresponding dione or the selective oxidation of the corresponding diol exist, future efforts will likely focus on the development of more sophisticated and efficient stereoselective strategies.

Organocatalysis, for instance, presents a powerful tool for achieving high levels of enantioselectivity and diastereoselectivity. mdpi.comuniroma1.it Chiral catalysts can be designed to facilitate reactions such as asymmetric aldol (B89426) or Michael additions to construct the cyclohexanone (B45756) ring with precise control over the newly formed stereocenters. Furthermore, tandem reactions, where multiple bond-forming events occur in a single pot, offer an atom-economical and efficient approach to complex cyclic molecules. nih.gov The application of photoredox catalysis in conjunction with other catalytic methods could also unlock novel and mild synthetic pathways. nih.govnsf.govprinceton.edunih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Organocatalysis | High enantioselectivity, mild reaction conditions, metal-free. | Design of novel chiral catalysts, exploration of new reaction cascades. |

| Tandem Catalysis | Increased efficiency, reduced waste, rapid assembly of complexity. | Development of novel tandem sequences, catalyst compatibility. |

| Photoredox Catalysis | Access to novel reactivity, mild reaction conditions, use of visible light. | Combination with other catalytic modes, exploration of new photocatalysts. |

Exploration of Underinvestigated Reaction Pathways and Reactivity Patterns

Beyond established synthetic routes, there is considerable scope for exploring underinvestigated reaction pathways involving this compound. The interplay of the hydroxyl and ketone functionalities, combined with the fixed conformation, can lead to unique reactivity.

For example, photochemistry of cyclohexanones can lead to a variety of products through ring-opening and rearrangement reactions. uci.eduresearchgate.netnih.gov Investigating the photochemical behavior of this compound could reveal novel transformations and intermediates. Additionally, the application of modern synthetic methods, such as C-H functionalization, could provide direct routes to functionalized derivatives that are otherwise difficult to access. The exploration of its reactivity in multicomponent reactions could also lead to the rapid generation of molecular complexity from simple starting materials.

Advanced Characterization of Transient Intermediates and Reaction Transition States

A deeper understanding of the mechanisms governing the reactions of this compound is essential for the rational design of new synthetic methods. Advanced spectroscopic techniques, particularly operando spectroscopy, can provide real-time insights into reaction pathways. wikipedia.orgrsc.org By monitoring reactions as they occur, it is possible to identify and characterize fleeting intermediates and gain a more complete picture of the reaction mechanism.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting stereochemical outcomes. nih.govsbq.org.brresearchgate.netacs.org DFT calculations can be used to model the structures and energies of reactants, products, transition states, and intermediates. This allows for the detailed analysis of reaction energy profiles and the identification of the factors that control stereoselectivity. For instance, in the reduction of substituted cyclohexanones, DFT studies can rationalize the observed diastereoselectivity by comparing the energies of the different transition states. sbq.org.br

| Technique | Information Gained | Application to this compound |

| Operando Spectroscopy | Real-time monitoring of reactant, product, and intermediate concentrations. | Elucidation of reaction mechanisms, identification of key intermediates. |

| Density Functional Theory (DFT) | Energies and structures of transition states and intermediates, reaction pathways. | Prediction of stereochemical outcomes, rationalization of observed reactivity. |

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Mechanistic Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis and mechanistic studies. beilstein-journals.orgchinesechemsoc.orgacs.orgchimia.chnih.govchemrxiv.orgchemrxiv.orgrsc.orgrsc.org For a molecule like this compound, these computational tools offer exciting future prospects.